molecular formula C15H14ClNO2 B14550688 3-(3-Chloro-9H-carbazol-9-YL)propane-1,2-diol CAS No. 61994-09-0

3-(3-Chloro-9H-carbazol-9-YL)propane-1,2-diol

Cat. No.: B14550688
CAS No.: 61994-09-0
M. Wt: 275.73 g/mol
InChI Key: RYPHEKYLOWAPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol typically involves the reaction of 3-chlorocarbazole with propane-1,2-diol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol is unique due to the presence of the chloro group on the carbazole ring, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61994-09-0

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

3-(3-chlorocarbazol-9-yl)propane-1,2-diol

InChI

InChI=1S/C15H14ClNO2/c16-10-5-6-15-13(7-10)12-3-1-2-4-14(12)17(15)8-11(19)9-18/h1-7,11,18-19H,8-9H2

InChI Key

RYPHEKYLOWAPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC(CO)O)C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.